

DNP-NH-PEG4-C2-Boc molecular weight and formula

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Compound of Interest

Compound Name: DNP-NH-PEG4-C2-Boc

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In-Depth Technical Guide: DNP-NH-PEG4-C2-Boc

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key characteristics of the PROTAC (Proteolysis Targeting Chimera) linker, **DNP-NH-PEG4-C2-Boc**. This information is intended to support researchers and professionals in the fields of chemistry, biochemistry, and drug development in their understanding and potential application of this molecule.

Core Molecular Data

DNP-NH-PEG4-C2-Boc is a heterobifunctional linker containing a dinitrophenyl (DNP) group, a polyethylene glycol (PEG) spacer, and a Boc-protected amine. These components make it a versatile tool in the synthesis of PROTACs, molecules designed to hijack the cell's natural protein degradation machinery to eliminate target proteins.

The fundamental properties of **DNP-NH-PEG4-C2-Boc** are summarized in the table below.

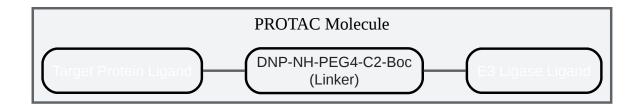
Property	Value
Molecular Weight	487.50 g/mol [1]
Chemical Formula	C21H33N3O10[1]



Structural and Functional Context

DNP-NH-PEG4-C2-Boc serves as a PEG-based PROTAC linker, a critical component that connects a ligand for a target protein and a ligand for an E3 ubiquitin ligase. The PEG portion of the linker enhances solubility and can influence the stability and cell permeability of the final PROTAC molecule. The DNP and Boc-protected amine groups provide reactive handles for conjugation to other molecules.

The logical relationship of the components of a PROTAC molecule utilizing a linker like **DNP-NH-PEG4-C2-Boc** is illustrated in the following diagram.



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A diagram illustrating the components of a PROTAC molecule.

Experimental Protocols

While specific, validated experimental protocols for **DNP-NH-PEG4-C2-Boc** are not publicly available, the following methodologies represent standard approaches for the characterization and quality control of similar PEGylated small molecules and PROTAC linkers. These protocols are provided as a reference and should be adapted and validated for specific experimental contexts.

Purity and Identity Confirmation by High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS)

Objective: To determine the purity of the **DNP-NH-PEG4-C2-Boc** compound and confirm its molecular weight.

Methodology:



- HPLC System: A standard reverse-phase HPLC system equipped with a C18 column.
- Mobile Phase: A gradient of water and acetonitrile, both containing 0.1% formic acid.
- Detection: UV detection at a wavelength appropriate for the DNP chromophore (e.g., 360 nm) and in-line with an electrospray ionization mass spectrometer (ESI-MS).
- Procedure:
 - Dissolve a small sample of DNP-NH-PEG4-C2-Boc in a suitable solvent (e.g., acetonitrile or DMSO).
 - Inject the sample onto the HPLC system.
 - Run the gradient elution to separate the main compound from any impurities.
 - Analyze the UV chromatogram to assess purity by peak area percentage.
 - Analyze the mass spectrum of the main peak to confirm the molecular weight (expected $[M+H]^+ \approx 488.50$).

Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the chemical structure of **DNP-NH-PEG4-C2-Boc**.

Methodology:

- Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).
- Solvent: A deuterated solvent in which the compound is soluble (e.g., CDCl₃, DMSO-d₆).
- Experiments:
 - ¹H NMR to observe the chemical shifts, integration, and coupling patterns of the protons.
 - ¹³C NMR to observe the chemical shifts of the carbon atoms.



 2D NMR experiments (e.g., COSY, HSQC) can be used for more detailed structural assignment.

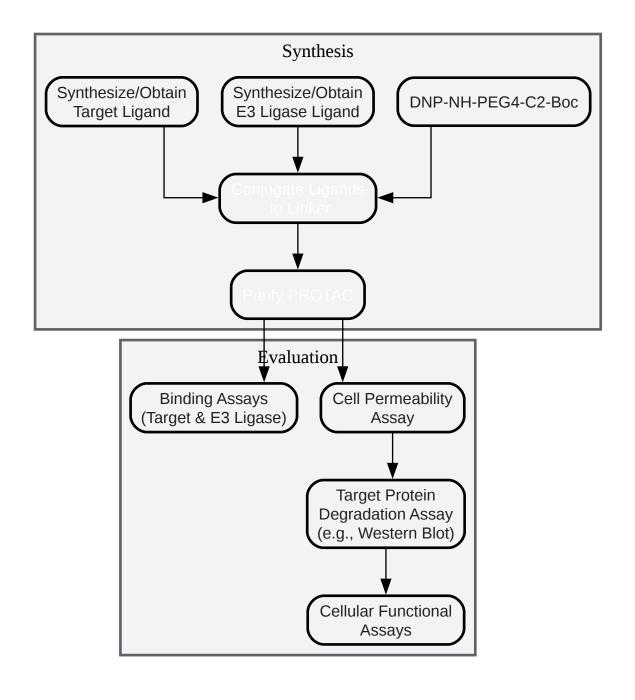
• Procedure:

- Dissolve a sufficient amount of the compound in the chosen deuterated solvent.
- Acquire the NMR spectra.
- Process and analyze the spectra to ensure the observed signals are consistent with the expected structure of DNP-NH-PEG4-C2-Boc.

Signaling Pathway and Experimental Workflow

In the context of a PROTAC, **DNP-NH-PEG4-C2-Boc** is a key component of a molecule that induces the degradation of a target protein. The general workflow for synthesizing and evaluating a PROTAC is depicted below.





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A flowchart of the general workflow for PROTAC synthesis and evaluation.

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References

- 1. PEGylated Drug Bioanalysis by NMR [intertek.com]
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